molecular formula C17H20N2O4S B2490483 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione CAS No. 2319831-30-4

3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione

Cat. No.: B2490483
CAS No.: 2319831-30-4
M. Wt: 348.42
InChI Key: DMSOYNBHCQRAQY-UHFFFAOYSA-N
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Description

3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a 3-methylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine.

    Attachment of the 3-Methylphenoxyacetyl Group: This step involves the acylation of the piperidine derivative with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione core, potentially converting them to alcohols.

    Substitution: The aromatic ring in the 3-methylphenoxyacetyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to inflammation, metabolism, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used in the treatment of diabetes.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which have diverse pharmacological activities.

Uniqueness

3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSOYNBHCQRAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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